molecular formula C10H8N2OS B11947945 Phenol, o-(N-2-thiazolylformimidoyl)- CAS No. 21151-43-9

Phenol, o-(N-2-thiazolylformimidoyl)-

Katalognummer: B11947945
CAS-Nummer: 21151-43-9
Molekulargewicht: 204.25 g/mol
InChI-Schlüssel: JLXKDXBSISPXJW-GHXNOFRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, o-(N-2-thiazolylformimidoyl)- is an organic compound with the molecular formula C10H8N2OS It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by an o-(N-2-thiazolylformimidoyl) group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, o-(N-2-thiazolylformimidoyl)- typically involves the reaction of phenol with a thiazole derivative under specific conditions. One common method includes the use of a formimidoylating agent to introduce the N-2-thiazolylformimidoyl group onto the phenol molecule. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of Phenol, o-(N-2-thiazolylformimidoyl)- may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key factors include the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, o-(N-2-thiazolylformimidoyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce halogenated or nitrated phenol derivatives .

Wissenschaftliche Forschungsanwendungen

Phenol, o-(N-2-thiazolylformimidoyl)- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Phenol, o-(N-2-thiazolylformimidoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

    Thiazole Derivatives: Compounds containing the thiazole ring, which can exhibit similar chemical properties.

Uniqueness

Phenol, o-(N-2-thiazolylformimidoyl)- is unique due to the presence of both the phenol and thiazole moieties in its structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .

Eigenschaften

CAS-Nummer

21151-43-9

Molekularformel

C10H8N2OS

Molekulargewicht

204.25 g/mol

IUPAC-Name

2-[(Z)-1,3-thiazol-2-yliminomethyl]phenol

InChI

InChI=1S/C10H8N2OS/c13-9-4-2-1-3-8(9)7-12-10-11-5-6-14-10/h1-7,13H/b12-7-

InChI-Schlüssel

JLXKDXBSISPXJW-GHXNOFRVSA-N

Isomerische SMILES

C1=CC=C(C(=C1)/C=N\C2=NC=CS2)O

Kanonische SMILES

C1=CC=C(C(=C1)C=NC2=NC=CS2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.